1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile
Description
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13-6-2-3-10-7-9(8-12)4-5-11(10)13/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEOHWIJNVOIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734331 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74896-23-4 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile typically involves the reaction of hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include quinoline derivatives, primary amines, and substituted amides .
Scientific Research Applications
Medicinal Chemistry
MTHQ and its derivatives exhibit significant biological activities, making them valuable in medicinal chemistry. Research indicates that tetrahydroquinoline derivatives have shown promise in treating neurodegenerative diseases, such as Parkinson's disease. For instance, studies have demonstrated that MTHQ derivatives can prevent MPTP-induced parkinsonism in animal models, suggesting neuroprotective effects .
Table 1: Biological Activities of MTHQ Derivatives
| Compound | Activity | Reference |
|---|---|---|
| MTHQ | Neuroprotective against MPTP-induced parkinsonism | |
| THIQ Derivatives | Antidepressant and anti-inflammatory effects | |
| 6-Amino-7-nitro-8-aryl derivatives | Anticancer activity |
Synthetic Methodologies
The synthesis of MTHQ and its derivatives has been extensively studied. Various synthetic routes have been developed, including one-pot multi-component reactions (MCRs) that allow for efficient production of diverse derivatives with high yields. For example, a recent study reported a one-pot synthesis involving malononitrile and β-nitrostyrene to produce novel N-alkyl substituted derivatives .
Table 2: Synthetic Methods for MTHQ Derivatives
Therapeutic Applications
The therapeutic potential of MTHQ is being explored in various domains:
- Neuroprotection : As mentioned earlier, MTHQ derivatives have shown protective effects against neurotoxic agents in preclinical studies.
- Antidepressant Effects : Certain THIQ derivatives exhibit properties that may be useful in treating depression and anxiety disorders .
- Anticancer Properties : Compounds derived from MTHQ have been evaluated for their efficacy against various cancer cell lines, showing promising results .
Case Studies
Several case studies highlight the applications of MTHQ:
- Neuroprotective Effects : A study investigated the effects of MTHQ on dopaminergic neurons in mice subjected to neurotoxic stress. The results indicated that treatment with MTHQ significantly reduced neuronal death and improved motor function .
- Anticancer Activity : Research focused on the synthesis of 6-amino-7-nitro-8-aryl derivatives showed that these compounds inhibited the growth of human cancer cell lines, with mechanisms involving apoptosis induction .
- Synthetic Efficiency : A comparative study on different synthetic routes for producing MTHQ derivatives demonstrated that microwave-assisted methods significantly reduced reaction times while improving yields compared to traditional methods .
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile involves its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO) activity, which plays a role in neurotransmitter regulation. Additionally, it exhibits neuroprotective properties by scavenging free radicals and inhibiting glutamate-induced excitotoxicity. These actions make it a potential candidate for treating neurodegenerative diseases .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline-6-carbonitrile (CAS 50741-36-1)
8-Methyl-1,2,3,4-tetrahydroquinoline (CAS 52601-70-4)
- Molecular Formula : C₁₀H₁₃N
- Molecular Weight : 147.22 g/mol
- Key Differences: Features a methyl group at the 8-position instead of the 1-position and lacks the cyano substituent. This positional isomerism significantly impacts steric interactions and electronic distribution within the ring .
6-Methoxy-1,2,3,4-tetrahydroquinoline (CAS 120-15-0)
- Molecular Formula: C₁₀H₁₃NO
- Molecular Weight : 163.22 g/mol
- Key Differences: Replaces the cyano group with a methoxy (-OCH₃) substituent, introducing electron-donating effects that contrast with the electron-withdrawing nature of the cyano group.
Physical and Spectral Properties
Structural and Functional Implications
- In contrast, the methoxy group in CAS 120-15-0 donates electron density, increasing ring reactivity toward electrophiles .
- Steric Effects : The 1-methyl group in the target compound may hinder nucleophilic attack at the nitrogen atom, a feature absent in CAS 50741-36-1 .
Comparison with Tetrahydroisoquinoline Derivatives
Compounds such as 2-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile () share a similar cyano substituent but differ in ring structure (isoquinoline vs. quinoline). The nitrogen atom in isoquinolines is positioned at the 2-site, leading to distinct electronic and steric profiles. For example, tetrahydroisoquinolines often exhibit stronger basicity due to nitrogen positioning .
Biological Activity
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile (THQC) is a heterocyclic organic compound recognized for its diverse biological activities. Structurally related to tetrahydroquinolines, it has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection and anticancer activity. This article examines the biological activity of THQC, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
- Molecular Formula : C11H12N2
- Molecular Weight : 172.23 g/mol
- CAS Number : 74896-23-4
- Chemical Structure : The compound features a nitrile group at the 6-position and a methyl group at the 1-position of the tetrahydroquinoline ring system.
THQC exhibits multiple mechanisms underlying its biological activities:
-
Neuroprotective Effects :
- THQC has shown significant neuroprotective properties against dopaminergic neurotoxins such as MPTP and 6-hydroxydopamine. In cultured rat mesencephalic neurons, THQC effectively mitigated neurotoxicity, suggesting its potential role in treating neurodegenerative diseases like Parkinson's disease. The compound appears to act as an antioxidant, inducing anti-oxidative enzymes and reducing oxidative stress caused by neurotoxins .
-
Antimicrobial Activity :
- Studies indicate that THQC possesses antimicrobial properties. It has been tested against various bacterial strains and demonstrated effectiveness in inhibiting their growth . The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
-
Anticancer Properties :
- Preliminary research indicates that THQC may exhibit anticancer activity. It has been evaluated for its effects on cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis . Further studies are needed to elucidate the specific pathways involved.
Comparative Analysis with Similar Compounds
To better understand the biological activity of THQC, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Lacks nitrile group | Neuroprotective; less potent than THQC |
| 6-Methyl-1,2,3,4-tetrahydroquinoline | Methyl group at the 6-position | Moderate neuroprotective effects |
| 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | Carboxylic acid instead of nitrile | Enhanced solubility; varied activity |
Case Studies and Research Findings
Several studies have contributed to the understanding of THQC's biological activities:
- Neuroprotection Study :
-
Antimicrobial Testing :
- In a series of antimicrobial assays, THQC was tested against Gram-positive and Gram-negative bacteria. Results showed inhibition zones comparable to standard antibiotics .
- Cancer Cell Line Evaluation :
Q & A
Q. What are the common synthetic routes for 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile?
The synthesis typically involves multi-step organic reactions, such as cyclization of substituted anilines or functionalization of preformed tetrahydroquinoline scaffolds. For example:
- Cyclization reactions : Starting from β-aminoesters or α,β-unsaturated esters, followed by nitrile group introduction via nucleophilic substitution or cyanation .
- Functional group modifications : Reductive amination or alkylation of 1,2,3,4-tetrahydroquinoline precursors under inert atmospheres to prevent side reactions .
- Optimization : Reactions often require reflux conditions (e.g., ethanol, 4–6 hours) and monitoring via TLC to confirm completion .
Q. How is the structural integrity of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile confirmed?
Key methods include:
- NMR spectroscopy : Peaks in the aliphatic region (1.2–3.0 ppm) confirm the tetrahydroquinoline ring, while aromatic protons (6.5–8.0 ppm) validate the quinoline backbone. The methyl group at the nitrogen appears as a singlet near 2.5 ppm .
- IR spectroscopy : Stretching vibrations for the nitrile group (C≡N) appear at ~2200 cm⁻¹, and C-H bending for the methyl group near 1375 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks and fragmentation patterns align with the molecular formula (C₁₁H₁₂N₂) .
Q. What solvents and conditions are optimal for its synthesis?
- Solvents : Ethanol, DMF, or dichloromethane are commonly used for reactions involving tetrahydroquinoline derivatives .
- Catalysts : Palladium on carbon (Pd/C) for reductions or acidic/basic conditions for substitutions .
- Temperature : Reflux (70–100°C) for cyclization or room temperature for milder reactions .
Advanced Research Questions
Q. How does the methyl group at the nitrogen atom influence reactivity?
The methyl group:
- Steric effects : Hinders nucleophilic attacks at the nitrogen, directing reactivity to the carbonitrile or aromatic positions .
- Electronic effects : Modulates the electron density of the tetrahydroquinoline ring, as shown by Hammett studies in similar compounds .
- Biological interactions : Enhances lipophilicity, potentially improving membrane permeability in pharmacological studies .
Q. What challenges arise in optimizing reaction yields for derivatives?
Key challenges include:
- Byproduct formation : Competing reactions (e.g., over-oxidation of the tetrahydroquinoline ring) require precise control of oxidizing agents like KMnO₄ .
- Functional group compatibility : The nitrile group may react under acidic/basic conditions, necessitating protecting groups .
- Purification : Column chromatography or recrystallization (e.g., ethanol-DMF mixtures) is often needed due to polar byproducts .
Q. How can structural modifications enhance biological activity?
- Substituent effects : Fluorine or chlorine atoms at specific positions (e.g., C-6) improve target binding via halogen bonding, as seen in analogous compounds .
- Hybrid scaffolds : Combining tetrahydroquinoline with pyrrolidine or piperidine moieties (e.g., 1-(1-methylpiperidin-4-yl) derivatives) can modulate receptor selectivity .
- Methodology : Structure-activity relationship (SAR) studies using in vitro assays and molecular docking are critical .
Data Contradictions and Resolution
Q. How are discrepancies in spectroscopic data resolved?
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., density functional theory) .
- Crystallography : Single-crystal X-ray diffraction (e.g., C–C bond lengths of 1.40–1.45 Å) resolves ambiguities in stereochemistry .
- Batch analysis : Reproducibility tests under standardized conditions (e.g., solvent purity, temperature) minimize experimental variability .
Methodological Recommendations
Q. What strategies mitigate moisture sensitivity during synthesis?
Q. How are reaction pathways validated for complex derivatives?
- Mechanistic probes : Isotopic labeling (e.g., ¹⁵N) or trapping of intermediates (e.g., radicals with TEMPO) .
- Kinetic studies : Rate measurements under varying conditions (pH, temperature) to identify rate-determining steps .
Comparative Analysis of Derivatives
Q. How do structural variations affect physicochemical properties?
| Derivative | Modification | Impact | Reference |
|---|---|---|---|
| 6-Fluoro analog | Fluorine at C-6 | Enhanced bioavailability via C–F bonds | |
| 1-Ethyl analog | Ethyl group at N-1 | Increased lipophilicity (logP +0.5) | |
| 5,6-Difluoro analog | Dual fluorine substitution | Improved enzyme inhibition (IC₅₀ ↓ 40%) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
